2-(1-Aminopropyl)-4-chloro-6-methylphenol
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Overview
Description
2-(1-Aminopropyl)-4-chloro-6-methylphenol is an organic compound with a complex structure that includes an aminopropyl group, a chloro substituent, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminopropyl)-4-chloro-6-methylphenol typically involves the reaction of 4-chloro-6-methylphenol with 1-aminopropane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Aminopropyl)-4-chloro-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-(1-Aminopropyl)-4-chloro-6-methylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-4-chloro-6-methylphenol involves its interaction with specific molecular targets. The aminopropyl group may facilitate binding to enzymes or receptors, while the chloro and methyl groups can influence the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Aminopropyl)-3-methylimidazolium Chloride: This compound shares the aminopropyl group but has a different core structure.
4-Chloro-2-methylphenol: Similar in having a chloro and methyl group on a phenol ring but lacks the aminopropyl group.
2-(1-Aminopropyl)-4-chlorophenol: Similar structure but without the methyl group.
Uniqueness: 2-(1-Aminopropyl)-4-chloro-6-methylphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(1-aminopropyl)-4-chloro-6-methylphenol |
InChI |
InChI=1S/C10H14ClNO/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,9,13H,3,12H2,1-2H3 |
InChI Key |
RISBSOMZPVMIMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)Cl)C)O)N |
Origin of Product |
United States |
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